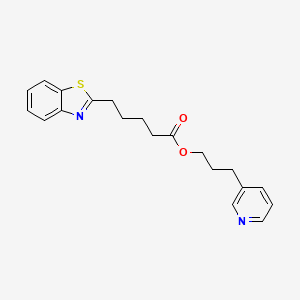![molecular formula C12H9Cl2F3N4O2 B7550256 2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide, commonly known as 'prothioconazole', is a systemic fungicide. It is widely used in agriculture to control various plant diseases caused by fungi. Prothioconazole belongs to the triazole group of fungicides and is known for its broad-spectrum activity against a wide range of plant pathogens.
Wirkmechanismus
Prothioconazole works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
Prothioconazole has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. It is important to follow proper safety precautions when using prothioconazole to minimize its impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Prothioconazole is a highly effective fungicide and has been widely used in agriculture to control various plant diseases. However, its use in laboratory experiments is limited due to its potential toxicity to certain organisms. Researchers must take proper safety precautions when using prothioconazole in the laboratory.
Zukünftige Richtungen
There are several areas of research that could be explored in relation to prothioconazole. These include:
1. The development of new formulations of prothioconazole that are more environmentally friendly and have reduced impact on non-target organisms.
2. The investigation of the potential use of prothioconazole as an antifungal agent for the treatment of human fungal infections.
3. The study of the molecular mechanisms of prothioconazole resistance in fungi and the development of new strategies to overcome this resistance.
4. The exploration of the potential use of prothioconazole in the control of plant diseases in organic farming systems.
Conclusion:
Prothioconazole is a highly effective fungicide that has been widely used in agriculture to control various plant diseases. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. While it has low toxicity to mammals and birds, it can be toxic to aquatic organisms and bees. Prothioconazole has potential as an antifungal agent for the treatment of human fungal infections, and there are several areas of research that could be explored to further our understanding of its properties and potential applications.
Synthesemethoden
The synthesis of prothioconazole involves the reaction of 2,4-dichlorophenol with N-(trifluoromethyl)isothiocyanate to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 1,2,4-triazole-3-amine to form prothioconazole.
Wissenschaftliche Forschungsanwendungen
Prothioconazole has been extensively studied for its antifungal activity and has been found to be highly effective against many plant pathogens. It is commonly used in the control of diseases in crops such as wheat, barley, corn, and soybean. Research has also shown that prothioconazole has potential as an antifungal agent for the treatment of human fungal infections.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4O2/c1-5(23-8-3-2-6(13)4-7(8)14)9(22)18-11-19-10(20-21-11)12(15,16)17/h2-5H,1H3,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVSJTVUVJVESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NNC(=N1)C(F)(F)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)

![[4-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]benzoyl]piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7550204.png)
![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7550210.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7550214.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)
